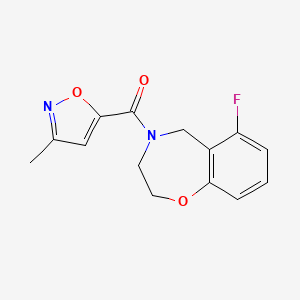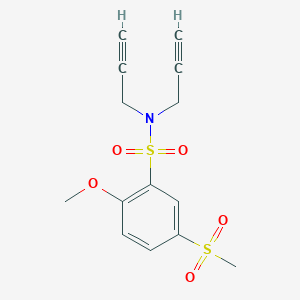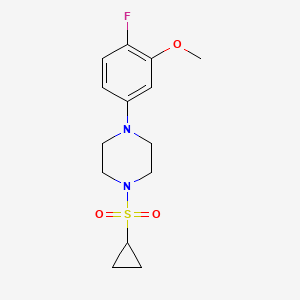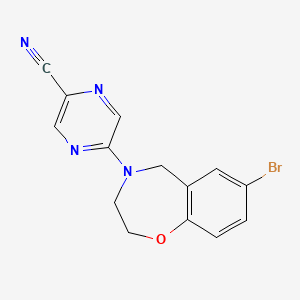![molecular formula C15H20FN3O2 B6626747 2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol](/img/structure/B6626747.png)
2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluoroquinazoline moiety, which is known for its diverse biological activities. The compound’s structure includes an ethoxyethanol chain, which enhances its solubility and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluoroquinazoline Core:
Alkylation: The quinazoline core is then alkylated with isopropylamine to introduce the propan-2-ylamino group.
Etherification: The final step involves the reaction of the alkylated quinazoline with ethoxyethanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroquinazoline moiety is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-[(8-Chloroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol
- 2-[2-[(8-Methylquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol
- 2-[2-[(8-Methoxyquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol
Uniqueness
Compared to similar compounds, 2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol is unique due to the presence of the fluorine atom at the 8-position of the quinazoline ring. This fluorine atom can significantly influence the compound’s biological activity, stability, and solubility, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[2-[(8-fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-11(2)19(6-8-21-9-7-20)15-12-4-3-5-13(16)14(12)17-10-18-15/h3-5,10-11,20H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVZRAMSPKXHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOCCO)C1=NC=NC2=C1C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methoxyethyl)-N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B6626666.png)

![8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile](/img/structure/B6626689.png)
![N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B6626696.png)
![5-(5-chloro-2-methoxyphenyl)-3-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6626703.png)
![8-Chloro-6-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]quinoline-3-carbonitrile](/img/structure/B6626710.png)
![(1S,8S)-9-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene](/img/structure/B6626717.png)



![2-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626752.png)
![3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one](/img/structure/B6626764.png)
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide](/img/structure/B6626780.png)
